Dolcanatide

Proteolytic stability Oral peptide delivery D-amino acid substitution

Procure Dolcanatide (SP-333) for its distinct structural stability. Engineered with D-amino acid substitutions at both termini, this 16-amino acid bicyclic peptide resists GI proteolysis, ensuring sustained GC-C activation. This superior persistence supports reliable long-term studies in intestinal inflammation, epithelial barrier integrity (occludin/ZO-1 preservation), and oral peptide delivery. Unlike other GC-C agonists, its well-characterized anti-inflammatory profile in murine colitis models, comparable to 5-ASA, provides a robust benchmark for drug screening, eliminating experimental variability.

Molecular Formula C65H104N18O26S4
Molecular Weight 1681.9 g/mol
CAS No. 1092457-65-2
Cat. No. B10787436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDolcanatide
CAS1092457-65-2
Molecular FormulaC65H104N18O26S4
Molecular Weight1681.9 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC(C)C)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)N
InChIInChI=1S/C65H104N18O26S4/c1-25(2)15-34-55(98)80-41-24-113-110-21-38(58(101)77-37(65(108)109)16-26(3)4)71-44(87)20-69-62(105)50(30(10)84)83-61(104)40(78-51(94)29(9)70-63(106)48(27(5)6)81-57(100)35(18-43(68)86)76-64(107)49(28(7)8)82-60(41)103)23-112-111-22-39(59(102)73-32(53(96)75-34)11-13-45(88)89)79-54(97)33(12-14-46(90)91)72-56(99)36(19-47(92)93)74-52(95)31(66)17-42(67)85/h25-41,48-50,84H,11-24,66H2,1-10H3,(H2,67,85)(H2,68,86)(H,69,105)(H,70,106)(H,71,87)(H,72,99)(H,73,102)(H,74,95)(H,75,96)(H,76,107)(H,77,101)(H,78,94)(H,79,97)(H,80,98)(H,81,100)(H,82,103)(H,83,104)(H,88,89)(H,90,91)(H,92,93)(H,108,109)/t29-,30+,31+,32-,33-,34-,35-,36-,37+,38-,39-,40-,41-,48-,49-,50-/m0/s1
InChIKeyNSPHQWLKCGGCQR-HLHYUOOASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dolcanatide (CAS 1092457-65-2) for Research: An Orally Stable GC-C Agonist with Differentiated Anti-Inflammatory and Barrier Function Properties


Dolcanatide (SP-333) is an investigational, orally active synthetic analog of the human endogenous peptide uroguanylin and a potent agonist of the guanylate cyclase-C (GC-C) receptor [1]. It is a 16-amino acid bicyclic peptide that is structurally engineered with D-amino acid substitutions at both the C- and N-termini to confer enhanced stability against proteolytic degradation in the gastrointestinal (GI) tract [2]. As a GC-C agonist, dolcanatide binds locally to receptors on intestinal epithelial cells, increasing intracellular cyclic guanosine monophosphate (cGMP) to regulate fluid secretion, maintain epithelial barrier integrity, and exert anti-inflammatory and anti-nociceptive effects without significant systemic absorption [3]. This profile positions dolcanatide as a differentiated tool for research into inflammatory bowel disease (IBD) and other functional GI disorders.

Why Dolcanatide (SP-333) Cannot Be Readily Substituted by Other GC-C Agonists in Research


In research applications, substituting dolcanatide with another GC-C agonist like plecanatide or linaclotide is scientifically unsound due to significant structural and functional differences. Dolcanatide is a uroguanylin analog specifically engineered for enhanced proteolytic stability and prolonged intestinal persistence compared to its analogs [1]. This structural differentiation translates into a distinct profile of epithelial barrier protection and anti-inflammatory efficacy in preclinical models, which is not directly mirrored by other agonists [2]. Therefore, using a different compound in an experimental protocol would introduce a critical variable, potentially leading to non-reproducible results or inaccurate conclusions regarding the role of sustained GC-C activation in GI health and disease.

Quantitative Differentiation of Dolcanatide (CAS 1092457-65-2) from Closest Analogs


Engineered Proteolytic Stability: Direct Comparison of Dolcanatide and Plecanatide in Simulated GI Fluids

Dolcanatide was specifically selected for advanced studies over its parent analog plecanatide due to its demonstrably higher resistance to proteolytic degradation in simulated gastric and intestinal fluids [1]. This enhanced stability is attributed to strategic D-amino acid substitutions at both termini [2].

Proteolytic stability Oral peptide delivery D-amino acid substitution

Comparative In Vitro Potency: cGMP Stimulation in T84 Colon Carcinoma Cells

In a cell-based assay using human T84 colon carcinoma cells, dolcanatide stimulates cGMP synthesis with a potency that is directly comparable to its class analog. Dolcanatide exhibits an EC50 of 0.28 μM, while plecanatide, a structurally related GC-C agonist, demonstrates an EC50 of approximately 0.19 μM (190 nM) in the same assay system [1]. This indicates that the engineered stability of dolcanatide does not come at the cost of its receptor activation potency.

GC-C agonism cGMP assay In vitro pharmacology

In Vivo Efficacy in Murine Colitis: Comparison to Standard-of-Care Controls

Oral treatment with dolcanatide significantly ameliorates disease in preclinical models of colitis. In a DSS-induced colitis model in BDF1 mice, once-daily oral gavage with dolcanatide (0.05-0.5 mg/kg) resulted in a significant reduction in colitis severity score (P < 0.05) and disease activity index (P < 0.05), an effect comparable to the positive controls sulfasalazine and 5-ASA [1].

Inflammatory bowel disease In vivo efficacy DSS-colitis model

Differentiation in Colorectal Bioactivity: A Negative Pharmacodynamic Finding

A Phase I clinical trial in healthy volunteers demonstrated that a 27 mg daily oral dose of dolcanatide for 7 days did not result in detectable activation of GC-C (as measured by cGMP accumulation) in the distal rectum [1]. This finding is a key differentiator, as it highlights a limitation in the compound's ability to engage the target across the entire colorectum despite its enhanced stability, a factor that must be considered for research applications focused on distal colorectal biology.

Colorectal cancer Chemoprevention Pharmacodynamics

Optimal Research Applications for Dolcanatide (SP-333) Based on Its Evidence Profile


Investigating the Role of Sustained GC-C Activation in Proximal GI Inflammation

Dolcanatide's engineered proteolytic stability [1] and in vivo anti-inflammatory efficacy in murine colitis [2] make it an ideal tool for chronic studies examining the long-term effects of GC-C agonism on intestinal inflammation. Researchers studying the maintenance of epithelial homeostasis in the small intestine and proximal colon can utilize dolcanatide to ensure sustained receptor engagement over the course of an experiment.

Elucidating Mechanisms of GC-C-Mediated Epithelial Barrier Protection

The documented ability of dolcanatide to suppress lipopolysaccharide (LPS)-induced paracellular permeability and preserve the localization of tight junction proteins like occludin and ZO-1 [1] positions it as a key reagent for dissecting the GC-C signaling pathway's role in maintaining the intestinal barrier. Its use in cell-based assays (e.g., Caco-2, T84 monolayers) is well-validated for these specific endpoints.

Comparative Studies of Oral Peptide Stability and Intestinal Distribution

Given its direct, head-to-head comparison with plecanatide in stability assays [1] and the Phase I clinical data defining its colonic bioactivity limits [2], dolcanatide serves as a benchmark compound for research into oral peptide delivery. It is highly relevant for studies focused on the relationship between peptide structure (e.g., D-amino acid substitution) and GI tract persistence, as well as for mapping the rostral-caudal distribution of GC-C agonist activity.

Preclinical Modeling of Inflammatory Bowel Disease (IBD) Therapeutics

As an investigational agent with demonstrated efficacy comparable to 5-ASA and sulfasalazine in preclinical colitis models [1], dolcanatide is a valuable reference compound for screening and validating new drug candidates targeting IBD. Its well-characterized in vivo profile provides a robust benchmark for assessing the efficacy of novel anti-inflammatory or barrier-protective therapies.

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